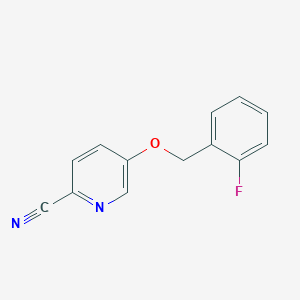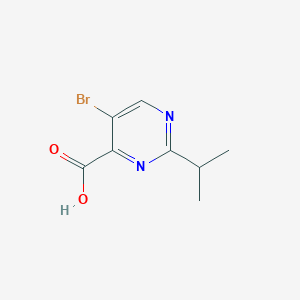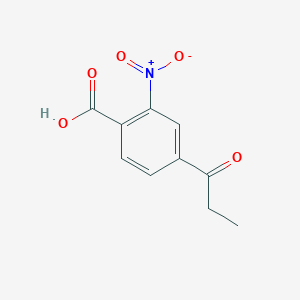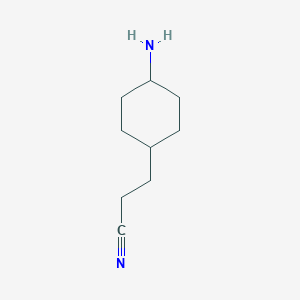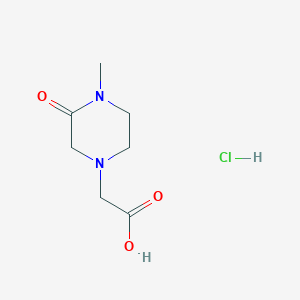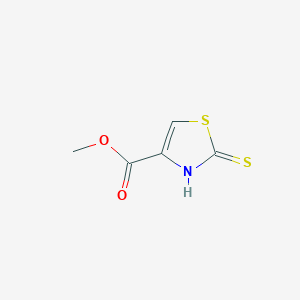![molecular formula C13H14N2O4 B1469451 1H-吡咯并[2,3-b]吡啶-2,6-二羧酸二乙酯 CAS No. 1311569-08-0](/img/structure/B1469451.png)
1H-吡咯并[2,3-b]吡啶-2,6-二羧酸二乙酯
描述
“Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate” is a chemical compound with the CAS Number: 1311569-08-0 . It has a molecular weight of 262.27 and its IUPAC name is diethyl 1H-pyrrolo [2,3-b]pyridine-2,6-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3, (H,14,15) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
科学研究应用
癌症治疗
“1H-吡咯并[2,3-b]吡啶-2,6-二羧酸二乙酯”衍生物对FGFR1、2和3表现出强大的活性 . FGFR信号通路的异常激活在多种肿瘤中起着至关重要的作用 . 因此,靶向FGFRs是癌症治疗的一种有吸引力的策略 . 例如,化合物4h表现出强大的FGFR抑制活性(FGFR1-4的IC50值分别为7、9、25和712 nM) . 在体外,4h抑制乳腺癌4T1细胞增殖并诱导其凋亡 .
抑制细胞迁移和侵袭
除了抑制细胞增殖外,“1H-吡咯并[2,3-b]吡啶-2,6-二羧酸二乙酯”衍生物也显着抑制了4T1细胞的迁移和侵袭 . 这表明在癌症治疗中预防转移的潜在应用。
先导化合物的开发
这些衍生物(如化合物4h)的低分子量使其成为有吸引力的先导化合物,有利于后续优化 . 这可能为未来开发更有效的药物铺平道路。
高血糖和糖尿病的治疗
这些化合物降低血糖的功效表明其在预防和治疗涉及血浆血糖升高的疾病(如高血糖和糖尿病)中的潜在应用 .
肥胖相关疾病的治疗
这些化合物也可能用于治疗肥胖导致的疾病,如糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗和葡萄糖耐量受损 .
心血管疾病的治疗
高血压的治疗
类似地,这些化合物可能被用于治疗高血压,这是一种通常与高血糖水平相关的疾病 .
高脂血症的治疗
化合物6和7分别使高脂血症大鼠的血清TG水平降低了28.77%和24.45% . 这表明其在治疗高脂血症方面的潜在应用 .
作用机制
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
安全和危害
属性
IUPAC Name |
diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUVILNUXZUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)
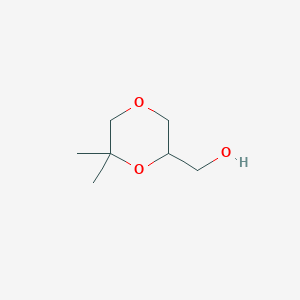
![Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1469372.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)

